Ethyl 3-(4-nitrophenyl)propanoate
Overview
Description
Ethyl 3-(4-nitrophenyl)propanoate, also known as ethyl 4-nitrophenylpropanoate or ethyl p-nitrophenylpropanoate, is an organic compound with the chemical formula C11H13NO4 . It is a synthetic intermediate that is commonly used in chemical research and drug development.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium borohydride in methanol, which is stirred at room temperature for 3 hours. The mixture is then cooled, concentrated, and water and ethyl acetate are added. The organic phase is collected, dried, and concentrated to give the final product .Molecular Structure Analysis
The molecular formula of this compound is C11H13NO4 . This compound has a molecular weight of 221.2093 .Chemical Reactions Analysis
In a typical reaction involving this compound, the compound is subjected to conditions that promote nucleophilic attack by a hydride anion. This is followed by protonation of the resulting alkoxide .Scientific Research Applications
Synthesis Techniques
Ethyl 3-(4-nitrophenyl)propanoate is involved in various synthesis techniques. For instance, a method for synthesizing ethyl 3‐(3‐aminophenyl)propanoate, utilizing a tandem Knoevenagel condensation/alkylidene reduction of 3‐nitrobenzaldehyde, has been developed. This process involves the use of stannous chloride as a reducing agent in ethanol, simultaneously enabling the esterification of carboxylic acid (Nagel, Radau, & Link, 2011).
Pharmaceutical Application
In the pharmaceutical sector, this compound is used as an intermediate in the synthesis of dabigatran etexilate, a notable anticoagulant. This process involves a series of reactions starting from 4-methylamino-3-nitrobenzoic acid, ultimately leading to the synthesis of dabigatran etexilate with an overall yield of about 48% (Cheng Huansheng, 2013).
Chemical Reactions and Catalysis
This compound is involved in electroreductive radical cyclization reactions. For instance, its derivatives have been used in reactions catalyzed by (tetramethylcyclam)nickel(I), demonstrating the potential for forming complex organic compounds (Esteves et al., 2005).
Bioorganic Chemistry
In bioorganic chemistry, the compound has been used in the asymmetric reduction of 3-aryl-3-keto esters. Fungi like Rhizopus arrhizus have been employed to enantioselectively reduce ethyl 3-aryl-3-oxopropanoates to their corresponding (S)-alcohols, highlighting its relevance in chiral synthesis (Salvi & Chattopadhyay, 2006).
Optical Storage and Polymer Science
This compound derivatives have been explored in the field of polymers for reversible optical storage. For example, nitrophenyl derivatives have been copolymerized to produce materials with specific photoinduced birefringence, useful in optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).
Mechanism of Action
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether linkage. They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are widely used in industry. In nature, fats are esters of glycerol and fatty acids .
The mode of action of esters in general is through hydrolysis, which is the reaction of an ester with water to produce a carboxylic acid and an alcohol. This reaction is catalyzed by acids or bases. In biological systems, enzymes can also catalyze this reaction .
The biochemical pathways affected by esters would depend on the specific ester and its breakdown products. For example, if the ester is hydrolyzed to produce a fatty acid, it could be incorporated into metabolic pathways for the breakdown or synthesis of fats .
The pharmacokinetics of esters, including their absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the ester and its breakdown products. Some esters might be readily absorbed in the gastrointestinal tract, while others might require enzymatic hydrolysis before absorption .
The result of action and the action environment would also depend on the specific ester and its breakdown products. Some esters might have medicinal properties, while others might be used in industry for their physical or chemical properties .
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUTNMKCRVGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468418 | |
Record name | Ethyl 3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-34-9 | |
Record name | Ethyl 4-nitrobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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